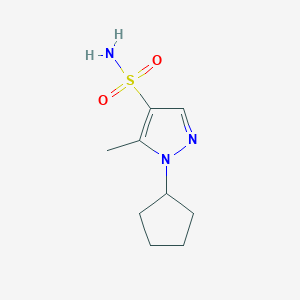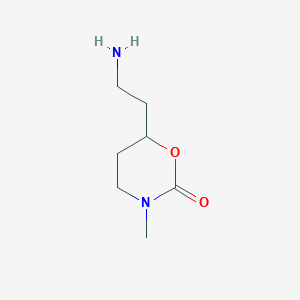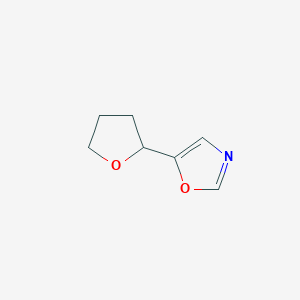
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO4S. It is a derivative of benzene, featuring bromine, methoxy, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethoxybenzene, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. The reaction conditions often require a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the reactive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or sulfonyl chloride groups are replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, forming sulfonamides or sulfonate esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and bases like sodium hydroxide (NaOH).
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The bromine atom can also participate in substitution reactions, further diversifying its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The combination of bromine, methoxy, and sulfonyl chloride groups provides a versatile platform for various chemical transformations.
Propiedades
Fórmula molecular |
C8H8BrClO4S |
|---|---|
Peso molecular |
315.57 g/mol |
Nombre IUPAC |
3-bromo-2,4-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-5-3-4-6(15(10,11)12)8(14-2)7(5)9/h3-4H,1-2H3 |
Clave InChI |
XDDIBQXBRCZIIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans](/img/structure/B15308500.png)





![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)







